molecular formula C18H13NO2 B12995795 (4-Phenoxyphenyl)(pyridin-3-yl)methanone

(4-Phenoxyphenyl)(pyridin-3-yl)methanone

Cat. No.: B12995795
M. Wt: 275.3 g/mol
InChI Key: VUSPHSOZDOEKKC-UHFFFAOYSA-N
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Description

(4-Phenoxyphenyl)(pyridin-3-yl)methanone is an organic compound that belongs to the class of aryl-phenylketones These compounds are characterized by a ketone group substituted by one aryl group and one phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenoxyphenyl)(pyridin-3-yl)methanone typically involves the reaction of 4-phenoxybenzoyl chloride with 3-pyridylmagnesium bromide. The reaction is carried out in an anhydrous ether solution under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Phenoxyphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted phenyl or pyridinyl derivatives.

Scientific Research Applications

(4-Phenoxyphenyl)(pyridin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Phenoxyphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl(pyridin-3-yl)methanone
  • (4-Chlorophenyl)(pyridin-3-yl)methanone
  • (4-Fluorophenyl)(pyridin-3-yl)methanone

Uniqueness

(4-Phenoxyphenyl)(pyridin-3-yl)methanone is unique due to the presence of both phenoxy and pyridinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

(4-phenoxyphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C18H13NO2/c20-18(15-5-4-12-19-13-15)14-8-10-17(11-9-14)21-16-6-2-1-3-7-16/h1-13H

InChI Key

VUSPHSOZDOEKKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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